molecular formula C6H5BrF3N3O B2903756 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine CAS No. 1377551-68-2

5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

Cat. No.: B2903756
CAS No.: 1377551-68-2
M. Wt: 272.025
InChI Key: STJDVVZXTNBLLV-UHFFFAOYSA-N
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Description

5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C6H5BrF3N3O It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an amine group attached to a pyrimidin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters is common in industrial production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it useful in drug discovery and development.

Medicine: In the medical field, the compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced material science and engineering.

Mechanism of Action

The mechanism by which 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

  • 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine

  • 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-thiol

Uniqueness: 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is unique due to its specific combination of functional groups and its bromine atom, which provides distinct reactivity compared to similar compounds. Its trifluoroethoxy group also imparts unique chemical and physical properties that are valuable in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications, from organic synthesis to drug discovery and material science.

Properties

IUPAC Name

5-bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF3N3O/c7-3-1-12-5(11)13-4(3)14-2-6(8,9)10/h1H,2H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJDVVZXTNBLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)OCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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